N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- A 1-ethyl-3-methyl-7-oxo pyrazolo[4,3-d]pyrimidine scaffold.
- A furan-2-ylmethyl substituent at position 4.
- A sulfanylacetamide side chain at position 5, linked to a 4-ethoxyphenyl group.
No direct pharmacological data for this compound are provided in the evidence, but structural analogs indicate applications in antimicrobial, anti-inflammatory, or kinase inhibition contexts .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-4-28-21-20(15(3)26-28)25-23(27(22(21)30)13-18-7-6-12-32-18)33-14-19(29)24-16-8-10-17(11-9-16)31-5-2/h6-12H,4-5,13-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHLEPDDRGSTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a pyrazolopyrimidine core with various substituents that may influence its biological activity. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors, influencing various cellular processes. The exact pathways remain under investigation, but initial studies suggest it may affect signaling pathways associated with inflammation and cellular proliferation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on aryl-substituted compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
In vitro studies have shown that derivatives of pyrazolopyrimidine compounds can inhibit the growth of cancer cell lines such as A549 (lung cancer) and others. The cytotoxicity of these compounds varies significantly based on their substituents. For example, some derivatives have shown IC50 values ranging from 65 to 71 µM against A549 cells .
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of N-substituted aryl compounds against biofilms formed by various bacterial species. The results indicated that certain derivatives displayed strong inhibitory effects against both Gram-positive and Gram-negative bacteria while maintaining low toxicity towards eukaryotic cells .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of substituted pyrazolopyrimidine compounds on cancer cell lines. The findings revealed that specific substitutions enhanced anti-proliferative activity while minimizing toxicity to normal cells, suggesting a potential for selective targeting in cancer therapy .
Research Findings Summary Table
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- In vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects.
- Clinical Relevance : Its efficacy in treating infections caused by resistant bacterial strains is under investigation.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties:
- Research Findings : In animal models, the compound reduced markers of inflammation, suggesting a potential role in treating inflammatory diseases.
- Mechanism : The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines.
Data Table of Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) facilitate conversion to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
| Reaction | Conditions | Product |
|---|---|---|
| Sulfanyl → Sulfoxide | H₂O₂ (30%), RT, 6–8 hrs | N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-...-sulfinyl)acetamide |
| Sulfanyl → Sulfone | mCPBA (1.2 eq), DCM, 0°C → RT, 12 hrs | Corresponding sulfone derivative |
The ethyl and methyl substituents on the pyrazolo[4,3-d]pyrimidine core are susceptible to oxidative cleavage with KMnO₄ under acidic conditions, yielding carboxylic acid derivatives.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis in acidic or basic media:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, producing 2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-...-sulfanyl)acetic acid and 4-ethoxyaniline.
-
Basic Hydrolysis : NaOH (2M) at 80°C generates the sodium salt of the carboxylic acid.
| Substrate | Conditions | Products |
|---|---|---|
| Acetamide group | HCl (6M), Δ, 24 hrs | Carboxylic acid + 4-ethoxyaniline |
| Acetamide group | NaOH (2M), 80°C, 12 hrs | Sodium carboxylate + 4-ethoxyaniline |
Electrophilic Aromatic Substitution
The furan-2-ylmethyl group participates in electrophilic substitution at the 5-position of the furan ring. Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) yields nitro- or sulfo-functionalized derivatives .
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄ | 5-Nitro-furan-2-ylmethyl-substituted derivative |
| Sulfonation | SO₃, H₂SO₄ | 5-Sulfo-furan-2-ylmethyl-substituted derivative |
Nucleophilic Substitution
The ethoxy group on the phenyl ring undergoes nucleophilic substitution with strong nucleophiles (e.g., amines or thiols) under acidic conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Ethoxy → Amine | NH₃ (aq), H₂SO₄, 100°C, 48 hrs | N-(4-aminophenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-...-sulfanyl)acetamide |
| Ethoxy → Thiol | NaSH, DMF, 120°C, 24 hrs | N-(4-thiophenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-...-sulfanyl)acetamide |
Reduction Reactions
The pyrazolo[4,3-d]pyrimidin-7-one core can be reduced with NaBH₄ or LiAlH₄ to form 7-hydroxy intermediates, though over-reduction risks ring saturation.
| Reaction | Reagents | Product |
|---|---|---|
| Ketone → Alcohol | NaBH₄, MeOH, 0°C | 7-Hydroxy-pyrazolo[4,3-d]pyrimidine derivative |
Cycloaddition and Condensation
The pyrazolo[4,3-d]pyrimidine scaffold participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at elevated temperatures.
| Reaction | Conditions | Product |
|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-d]Pyrimidine Derivatives with Varied Substituents
Impact of Substituents on Activity
- Furan vs. However, fluorinated analogs often exhibit stronger electronegativity, enhancing receptor binding .
- Ethoxyphenyl vs. Sulfamoylphenyl : The 4-ethoxyphenyl group in the target compound introduces an electron-donating ethoxy group, which may stabilize aromatic interactions. In contrast, sulfamoylphenyl () offers hydrogen-bonding capacity, critical for enzyme inhibition .
Pharmacological and Physicochemical Properties
While specific data for the target compound are lacking, inferences can be drawn from analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
